molecular formula C19H20O7 B1205544 Vernodalin CAS No. 21871-10-3

Vernodalin

Cat. No. B1205544
CAS RN: 21871-10-3
M. Wt: 360.4 g/mol
InChI Key: ZSXNBLOPYIJLQV-WSVVRNJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vernodalin is a carbonyl compound.

Scientific Research Applications

Anticancer Properties

  • Colon Cancer

    Vernodalin has demonstrated the ability to induce apoptosis in human colon cancer cells. It activates the ROS/JNK pathway and influences apoptotic regulator proteins, highlighting its potential as a chemotherapeutic agent for colorectal cancer treatment (Mohebali et al., 2020).

  • Breast Cancer

    It also exhibits cytotoxic effects on breast cancer cells, mediating its actions through the FOXO3a/PI3K-Akt pathway. This indicates its potential use in breast cancer therapy (Ananda Sadagopan et al., 2015).

  • Liver Cancer

    Additionally, vernodalin has shown promise in inhibiting cell proliferation in liver cancer, suggesting its utility in treating hepatocellular carcinoma (Guo et al., 2022).

Antiparasitic and Antibacterial Activity

  • Antitrypanosomal Activity

    It exhibits significant activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, indicating its potential as an antitrypanosomal agent (Kimani et al., 2018).

  • Antiplasmodial Effect

    Vernodalin has been isolated as an active antiplasmodial compound, suggesting its use in treating malaria (Chukwujekwu et al., 2009).

  • Antibacterial Properties

    It also shows notable antibacterial activity, especially against Gram-positive bacteria, reinforcing its potential in addressing bacterial infections (Rabe et al., 2002).

Other Applications

  • Immunomodulatory Effects

    Experimental studies have demonstrated the immunomodulatory and anti-allergic effects of vernodalin, particularly in the context of atopic dermatitis (Hirota & Ngatu, 2018).

  • Antioxidant Activity

    Vernodalin, along with other compounds from Vernonia amygdalina, shows antioxidant activity, which could contribute to its health-promoting effects (Erasto et al., 2007).

properties

CAS RN

21871-10-3

Product Name

Vernodalin

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-3,9-dimethylidene-2,8-dioxo-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromen-4-yl] 2-(hydroxymethyl)prop-2-enoate

InChI

InChI=1S/C19H20O7/c1-5-19-6-12(25-16(21)9(2)7-20)13-10(3)18(23)26-15(13)14(19)11(4)17(22)24-8-19/h5,12-15,20H,1-4,6-8H2/t12-,13+,14+,15-,19+/m0/s1

InChI Key

ZSXNBLOPYIJLQV-WSVVRNJXSA-N

Isomeric SMILES

C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO

SMILES

C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO

Canonical SMILES

C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO

synonyms

vernodalin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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